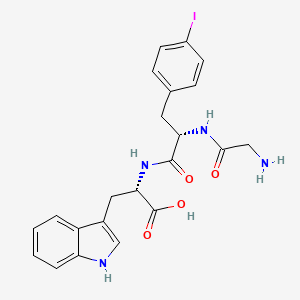

Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate

Descripción general

Descripción

“tert-Butyl 2-(3-bromophenyl)acetate” is a colorless to light-yellow liquid . It has the molecular formula C12H15BrO2 .

Molecular Structure Analysis

The linear formula of “tert-Butyl 2-(3-bromophenyl)acetate” is C12H15BrO2 . The InChI code is 1S/C12H15BrO2/c1-12(2,3)15-11(14)8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3 .Physical And Chemical Properties Analysis

“tert-Butyl 2-(3-bromophenyl)acetate” is a liquid at room temperature . Its molecular weight is 271.15 . The compound has a high GI absorption and is BBB permeant . It is soluble in water with a solubility of 0.00757 mg/ml .Aplicaciones Científicas De Investigación

Synthesis of Peptoids

This compound is utilized in the synthesis of peptoids, which are peptide-like molecules with a modified backbone . Peptoids have significant potential in drug discovery due to their stability and diversity. The tert-butyl group in the compound can be deprotected to reveal an active amino group, which can then participate in the formation of peptoid chains.

Development of Collagenase Inhibitors

Collagenase inhibitors play a crucial role in treating diseases like cancer and rheumatoid arthritis. Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate can be used to synthesize intermediates that are key in developing these inhibitors .

Alkylating Agents for Organic Synthesis

As an alkylating agent, this compound can introduce the tert-butyl group into other molecules, which is a common requirement in organic synthesis. This can help in modifying the physical and chemical properties of various compounds .

Material Science Applications

In material science, this compound can be used to modify the surface properties of materials. For example, it can be used to create hydrophobic surfaces or to introduce specific functional groups that can further react to create novel materials .

Chemical Synthesis of Dyes and Pigments

The bromophenyl group in the compound is a valuable moiety in the synthesis of dyes and pigments. It can undergo various reactions to form complex structures that absorb specific wavelengths of light, which is essential in dye and pigment chemistry .

Pharmaceutical Research

In pharmaceutical research, this compound can be used to create new drug candidates. Its structure allows for the introduction of pharmacophores, which are parts of a molecule responsible for its biological activity .

Agrochemical Development

The tert-butyl group and the bromophenyl moiety can be useful in the development of agrochemicals. These groups can be part of the active site of herbicides or pesticides, contributing to their effectiveness .

Chromatography and Analytical Chemistry

In chromatography and analytical chemistry, derivatives of this compound can be used as standards or reagents. Their unique structure can help in the separation of complex mixtures or in the identification of specific compounds .

Safety and Hazards

Mecanismo De Acción

Biochemical Pathways

It’s known that bromophenyl compounds can participate in free radical reactions

Action Environment

The influence of environmental factors on the action, efficacy, and stability of Tert-butyl 2-(2-(3-bromophenyl)-2-hydroxyethylamino)acetate is not well-understood. Factors such as temperature, pH, and the presence of other molecules can potentially affect the compound’s action. For instance, the compound is stored in a dry, room temperature environment .

Propiedades

IUPAC Name |

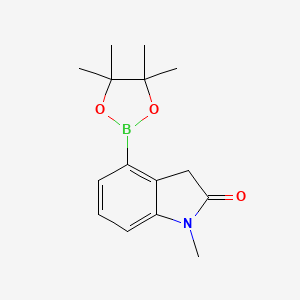

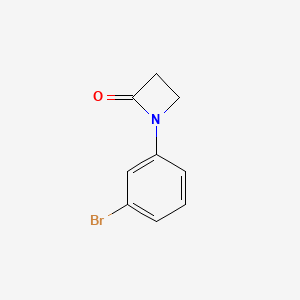

tert-butyl 2-[[2-(3-bromophenyl)-2-hydroxyethyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO3/c1-14(2,3)19-13(18)9-16-8-12(17)10-5-4-6-11(15)7-10/h4-7,12,16-17H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJIZVRMDVYPSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNCC(C1=CC(=CC=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-iodo-8-(trifluoromethyl)imidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B1458741.png)

![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)

![Methyl 4-chloro-3-methylbenzo[B]thiophene-2-carboxylate](/img/structure/B1458749.png)

![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)

![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)